molecular formula C24H26N2O2 B14993819 2-(furan-2-yl)-1-{3-[5-methyl-2-(propan-2-yl)phenoxy]propyl}-1H-benzimidazole

2-(furan-2-yl)-1-{3-[5-methyl-2-(propan-2-yl)phenoxy]propyl}-1H-benzimidazole

Cat. No.: B14993819
M. Wt: 374.5 g/mol
InChI Key: OTZNMBAZKCFDQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(FURAN-2-YL)-1-{3-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]PROPYL}-1H-1,3-BENZODIAZOLE is a complex organic compound that features a benzodiazole core substituted with a furan ring and a phenoxypropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(FURAN-2-YL)-1-{3-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]PROPYL}-1H-1,3-BENZODIAZOLE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include:

    Formation of the Benzodiazole Core: This can be achieved through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction using furan-2-carboxylic acid chloride.

    Attachment of the Phenoxypropyl Group: This step involves the nucleophilic substitution of a halogenated propyl derivative with 5-methyl-2-(propan-2-yl)phenol.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

2-(FURAN-2-YL)-1-{3-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]PROPYL}-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The benzodiazole core can be reduced to form dihydrobenzodiazole derivatives.

    Substitution: Electrophilic substitution reactions can occur at the benzodiazole core and the furan ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic reagents like halogens or nitrating agents can be employed under acidic conditions.

Major Products

The major products formed from these reactions include various substituted benzodiazole and furan derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

2-(FURAN-2-YL)-1-{3-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]PROPYL}-1H-1,3-BENZODIAZOLE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the synthesis of advanced materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-(FURAN-2-YL)-1-{3-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]PROPYL}-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets and pathways. The benzodiazole core can interact with various enzymes and receptors, modulating their activity. The furan and phenoxypropyl groups may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(FURAN-2-YL)-1H-BENZODIAZOLE: Lacks the phenoxypropyl group, resulting in different chemical and biological properties.

    1-(3-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]PROPYL)-1H-BENZODIAZOLE: Lacks the furan ring, affecting its reactivity and applications.

Uniqueness

2-(FURAN-2-YL)-1-{3-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]PROPYL}-1H-1,3-BENZODIAZOLE is unique due to the combination of the benzodiazole core, furan ring, and phenoxypropyl group. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C24H26N2O2

Molecular Weight

374.5 g/mol

IUPAC Name

2-(furan-2-yl)-1-[3-(5-methyl-2-propan-2-ylphenoxy)propyl]benzimidazole

InChI

InChI=1S/C24H26N2O2/c1-17(2)19-12-11-18(3)16-23(19)28-15-7-13-26-21-9-5-4-8-20(21)25-24(26)22-10-6-14-27-22/h4-6,8-12,14,16-17H,7,13,15H2,1-3H3

InChI Key

OTZNMBAZKCFDQE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCCCN2C3=CC=CC=C3N=C2C4=CC=CO4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.